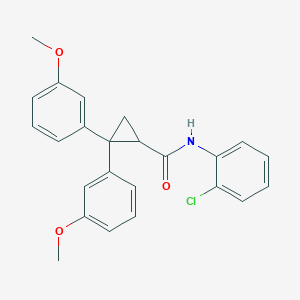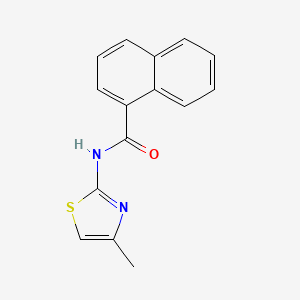
2-(2-bromo-4-chlorophenoxy)-N-(2-methoxyethyl)ethanamine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-(2-bromo-4-chlorophenoxy)-N-(2-methoxyethyl)ethanamine, commonly known as BCH or BCA, is a chemical compound that belongs to the family of beta-adrenergic agonists. It is widely used in scientific research for its potential therapeutic applications in treating various medical conditions.
Wirkmechanismus
BCH selectively activates beta-2 adrenergic receptors, which are coupled to G proteins. This activation leads to the activation of adenylate cyclase, which increases the production of cyclic AMP (cAMP). cAMP then activates protein kinase A (PKA), which phosphorylates various proteins, leading to the desired physiological effects.
Biochemical and Physiological Effects:
BCH has several biochemical and physiological effects, including bronchodilation, increased heart rate, increased metabolic rate, and decreased appetite. These effects make it a promising candidate for treating asthma, COPD, obesity, and other medical conditions.
Vorteile Und Einschränkungen Für Laborexperimente
One of the main advantages of using BCH in lab experiments is its high yield and purity. This allows for accurate and reproducible results. Additionally, BCH is relatively easy to synthesize, making it readily available for scientific research. However, one limitation of using BCH is its potential toxicity. Careful handling and proper disposal of the compound are necessary to ensure the safety of researchers.
Zukünftige Richtungen
There are several future directions for research on BCH. One area of interest is the development of more selective beta-2 adrenergic agonists that have fewer side effects. Another area of research is the investigation of the potential therapeutic applications of BCH in treating other medical conditions, such as Parkinson's disease and Alzheimer's disease. Additionally, further studies are needed to fully understand the biochemical and physiological effects of BCH and to determine its safety and efficacy in humans.
Conclusion:
In conclusion, BCH is a promising compound for scientific research due to its potential therapeutic applications in treating various medical conditions. Its selective activation of beta-2 adrenergic receptors leads to several biochemical and physiological effects, making it a valuable tool for investigating the mechanisms of these conditions. While there are limitations to using BCH in lab experiments, its high yield and purity make it an attractive compound for scientific research. Further research is needed to fully understand the potential of BCH and to develop more selective and effective beta-2 adrenergic agonists.
Synthesemethoden
The synthesis of BCH involves the reaction of 2-bromo-4-chlorophenol with 2-methoxyethylamine in the presence of a base, followed by the addition of ethylene oxide. The resulting product is then purified using column chromatography. The yield of BCH is typically high, making it an attractive compound for scientific research.
Wissenschaftliche Forschungsanwendungen
BCH has been extensively studied for its potential therapeutic applications in treating various medical conditions, including asthma, chronic obstructive pulmonary disease (COPD), and obesity. It works by selectively activating beta-2 adrenergic receptors, which are found in the lungs, heart, and skeletal muscles. This activation leads to bronchodilation, increased heart rate, and increased metabolic rate, making it a promising candidate for treating these conditions.
Eigenschaften
IUPAC Name |
N-[2-(2-bromo-4-chlorophenoxy)ethyl]-2-methoxyethanamine |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H15BrClNO2/c1-15-6-4-14-5-7-16-11-3-2-9(13)8-10(11)12/h2-3,8,14H,4-7H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VICHJLBKWYRAKO-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COCCNCCOC1=C(C=C(C=C1)Cl)Br |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H15BrClNO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
308.60 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-[2-(2-bromo-4-chlorophenoxy)ethyl]-2-methoxyethanamine | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![3,4,5-trimethoxy-N'-[3-(1-piperidinyl)propanoyl]benzohydrazide hydrochloride](/img/structure/B5231012.png)
![1-(3,4-dichlorophenyl)-2-{3-[2-(diethylamino)ethyl]-2-imino-2,3-dihydro-1H-benzimidazol-1-yl}ethanone hydrobromide](/img/structure/B5231016.png)
![2-[3-[3-(acetylamino)-4-ethylphenyl]-6-oxo-1(6H)-pyridazinyl]-N-(3-chlorophenyl)acetamide](/img/structure/B5231024.png)


![4-benzyl-1-[3-(1-{[5-(methoxymethyl)-2-furyl]methyl}-4-piperidinyl)propanoyl]piperidine](/img/structure/B5231053.png)

![N-(3,4-dimethylphenyl)-2-(2,4-dioxo-5-{[1-(2-propyn-1-yl)-1H-indol-3-yl]methylene}-1,3-thiazolidin-3-yl)acetamide](/img/structure/B5231066.png)
![4-[(2-chlorobenzyl)(methylsulfonyl)amino]-N-[2-(phenylthio)ethyl]benzamide](/img/structure/B5231074.png)
![diisopropyl [anilino(2-hydroxyphenyl)methyl]phosphonate](/img/structure/B5231080.png)
![3-ethyl-5-{2-[(3-fluorobenzyl)oxy]benzylidene}-2-thioxo-1,3-thiazolidin-4-one](/img/structure/B5231092.png)


![N-[3-nitro-5-(3-pyridinyloxy)phenyl]-2-(3-nitro-1H-1,2,4-triazol-1-yl)acetamide](/img/structure/B5231132.png)